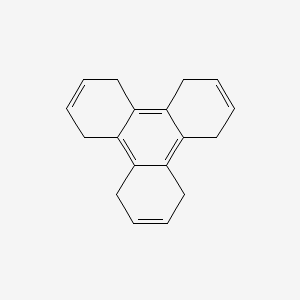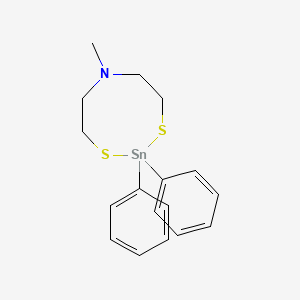
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane is a chemical compound known for its unique structure and properties This compound belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane typically involves the reaction of organotin precursors with sulfur and nitrogen-containing reagents. One common method includes the reaction of diphenyltin dichloride with methylamine and sulfur sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1,3,6,2-dithiazastannocane: Similar structure but lacks the methyl group.
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane derivatives: Various derivatives with different substituents on the phenyl rings or the tin atom.
Uniqueness
This compound is unique due to the presence of both sulfur and nitrogen atoms in its structure, which enhances its reactivity and potential applications. The methyl group also contributes to its distinct chemical properties compared to similar compounds.
Properties
CAS No. |
115153-03-2 |
|---|---|
Molecular Formula |
C17H21NS2Sn |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
6-methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane |
InChI |
InChI=1S/2C6H5.C5H13NS2.Sn/c2*1-2-4-6-5-3-1;1-6(2-4-7)3-5-8;/h2*1-5H;7-8H,2-5H2,1H3;/q;;;+2/p-2 |
InChI Key |
NUUHRANSVQKDLX-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCS[Sn](SCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


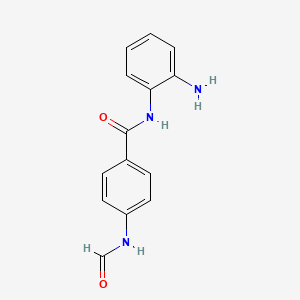
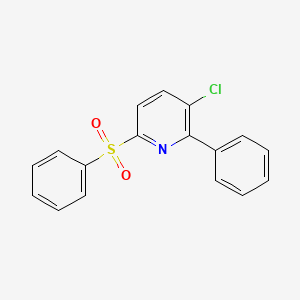
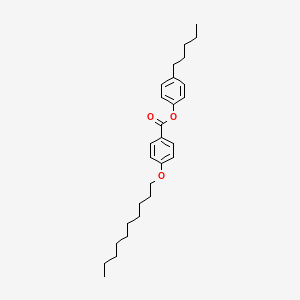
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)

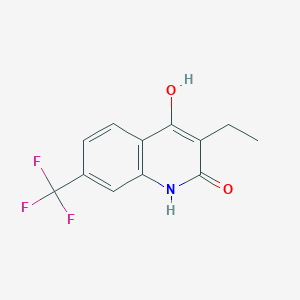
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
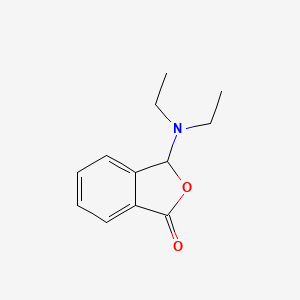
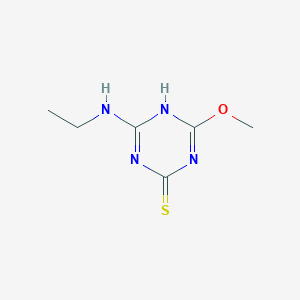
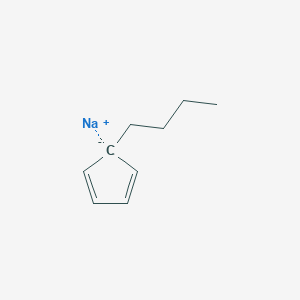
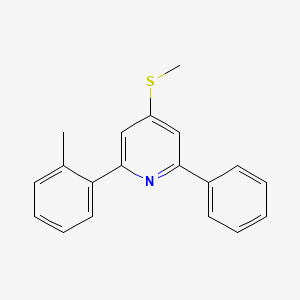
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

